The synthesis of O-Trimethyl GFT-505 involves several steps, primarily focusing on the modification of existing phosphorothioate compounds. One method includes reacting O,O,S-trimethylphosphate with ammonia gas in a controlled environment. The reaction typically occurs at temperatures ranging from 80 to 150 degrees Celsius under pressures of 0.2 to 1 MPa for a duration of 3 to 6 hours. The molar ratio of the starting material to ammonia is usually maintained between 1:2 to 1:5 . This method emphasizes high yields and low environmental impact, making it suitable for pharmaceutical applications.
The molecular structure of O-Trimethyl GFT-505 can be represented by its chemical formula and structural diagrams. The compound features a complex arrangement that includes multiple carbon atoms, oxygen atoms, and phosphorous centers. Detailed structural data indicates that the compound exhibits specific stereochemistry critical for its biological activity. X-ray crystallography and nuclear magnetic resonance spectroscopy are commonly employed techniques to elucidate the precise arrangement of atoms within the molecule .
O-Trimethyl GFT-505 participates in various chemical reactions that are essential for its functionality as a pharmaceutical agent. These reactions include hydrolysis, where the ester bonds are cleaved in the presence of water, leading to the release of active metabolites. Additionally, it may undergo oxidation reactions that can affect its stability and efficacy. Technical details regarding these reactions often involve kinetic studies that assess reaction rates under varying conditions, providing insights into the compound's reactivity profile .
The mechanism of action for O-Trimethyl GFT-505 primarily revolves around its role as an agonist for PPARα and PPARδ receptors. Upon binding to these receptors, the compound activates signaling pathways that lead to enhanced fatty acid oxidation and reduced inflammation in liver tissues. This activation also promotes glucose homeostasis by improving insulin sensitivity. Data from preclinical studies suggest that these mechanisms contribute significantly to the observed therapeutic effects in metabolic disorders .
O-Trimethyl GFT-505 exhibits several physical and chemical properties that are relevant for its application in medicine:
These properties are critical for determining formulation strategies in drug development.
O-Trimethyl GFT-505 has several scientific uses, particularly in pharmacology and medicinal chemistry:
Peroxisome proliferator-activated receptors alpha/delta (PPARα/δ) are nuclear hormone receptors that coordinately regulate lipid metabolism, glucose homeostasis, and inflammation. Dual PPARα/δ agonists like GFT505 (elafibranor) demonstrate enhanced efficacy over single-receptor agonists by:
Clinical studies confirm that GFT505 reduces plasma triglycerides (–16.7% to –24.8%), increases HDL-C (+7.8% to +9.3%), and lowers liver enzymes (ALT: –20.5%; γGT: –30.4%) in dyslipidemic and prediabetic patients [3] [6].
Despite promising effects, GFT505 faces limitations requiring chemical optimization:
O-Trimethylation of GFT505 (designated compound 3d in studies) introduces three methyl groups (–OCH3) at strategic positions on the phenoxy-propanoic acid scaffold. This modification aims to:
O-Trimethyl GFT-505 (C25H30O4S; molecular weight 426.6 g/mol) emerges as a lead derivative with superior preclinical efficacy:
In methionine-choline-deficient (MCD) diet-induced NASH mice, O-Trimethyl GFT-505 (10 mg/kg/day) outperformed GFT505 in:
Table 1: Comparative Effects of O-Trimethyl GFT-505 vs. GFT505 in Preclinical NASH Models
Parameter | GFT505 | O-Trimethyl GFT-505 | Change vs. GFT505 |
---|---|---|---|
PPARα EC50 (nM) | 45 | 28* | ↓38% |
HepG2 viability (%) | 74 ± 3 | 92 ± 4* | ↑24% |
Liver TG reduction | 31% | 48%* | ↑17% |
Hepatic GSH increase | +42% | +80%* | ↑38% |
*p<0.01 vs. GFT505; Data from [1]
Table 2: Transcriptomic Regulation by O-Trimethyl GFT-505 in NASH Models
Pathway | Key Regulated Genes | Regulation | Function |
---|---|---|---|
PPAR signaling | Pparα, Acox1, Cpt1b, Fabp4 | ↑ 3.5–8.2-fold | Fatty acid oxidation |
Fatty acid degradation | Ehhadh, Acsl1, Fabp3 | ↑ 2.9–6.7-fold | Lipid catabolism |
Cytokine-cytokine receptor | Ccl6, Ccl9, Cxcl14, Tnfrsf12a | ↓ 4.1–7.3-fold | Inflammation suppression |
ECM-receptor interaction | Col1a1, Col3a1, Timp1, Lamc3 | ↓ 3.8–6.9-fold | Fibrosis inhibition |
RNA-seq data from CDAHFD-induced NASH mice treated with O-Trimethyl GFT-505 [5] [9]
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: